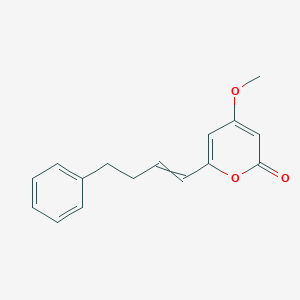
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of three fluorine atoms and two methyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,4-trifluorobut-2-en-1-ol and 2,2-dimethyl-1,3-dioxolane-4-methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like tetrahydrofuran (THF).
Cyclization: The key step in the synthesis is the cyclization of the intermediate compounds to form the furanone ring. This is typically achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one of the fluorine atoms is replaced by another functional group. Common reagents for these reactions include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted furanones
科学研究应用
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
2(3H)-Furanone, 5,5-dimethyl-: Lacks the trifluoromethyl groups, resulting in different chemical properties.
2(3H)-Furanone, 3,4-dihydro-: Lacks the trifluoromethyl and dimethyl groups, leading to distinct reactivity.
Uniqueness: The presence of three fluorine atoms and two methyl groups in 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
60375-64-6 |
|---|---|
分子式 |
C6H7F3O2 |
分子量 |
168.11 g/mol |
IUPAC 名称 |
3,4,4-trifluoro-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H7F3O2/c1-5(2)6(8,9)3(7)4(10)11-5/h3H,1-2H3 |
InChI 键 |
NKFAJSXCGKAFMN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(C(=O)O1)F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14611095.png)
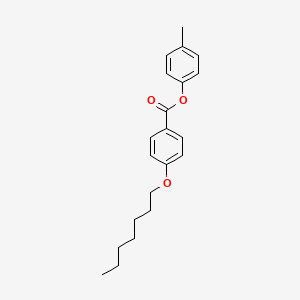
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)


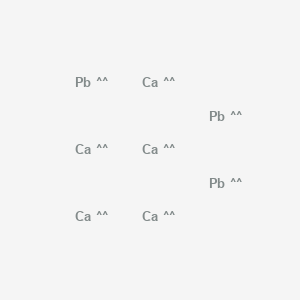
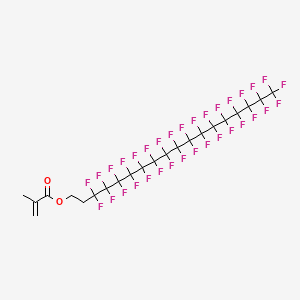
![1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole](/img/structure/B14611125.png)
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
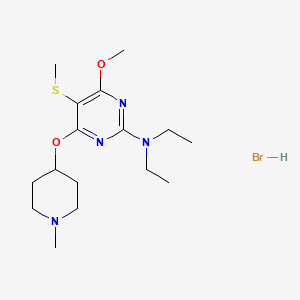
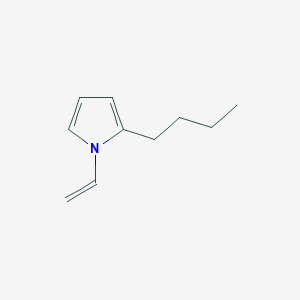
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
